1-[(4-Nitrophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine
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Overview
Description
1-(4-NITROBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One possible route could be:
Formation of the piperazine core: Starting with piperazine, the core structure is prepared.
Introduction of the trimethoxyphenylmethyl group: This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-NITROBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
- Organic Synthesis
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Properties
Molecular Formula |
C20H25N3O7S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25N3O7S/c1-28-18-9-4-15(19(29-2)20(18)30-3)14-21-10-12-22(13-11-21)31(26,27)17-7-5-16(6-8-17)23(24)25/h4-9H,10-14H2,1-3H3 |
InChI Key |
SOZBJTJEGMTZJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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